2-(2,4-Difluorophenoxy)acetohydrazide
Description
Historical Context and Significance of Hydrazide Scaffolds in Chemical Biology
The journey of hydrazides in medicinal chemistry gained significant momentum with the discovery of the anti-tuberculosis activity of isonicotinic acid hydrazide (isoniazid). This pivotal discovery illuminated the therapeutic potential of the hydrazide scaffold and spurred extensive research into its derivatives. Over the decades, this class of compounds has proven to be a "privileged" structure in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets.
The significance of the hydrazide scaffold is multifaceted:
Broad-Spectrum Biological Activity: Hydrazide derivatives have demonstrated an extensive range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral activities nih.govresearchgate.net.
Synthetic Versatility: The acylhydrazide group is a valuable synthetic intermediate or synthon. Its reactivity allows for the straightforward synthesis of a wide array of derivatives, most notably hydrazones (formed by condensation with aldehydes or ketones) and various five- or six-membered heterocyclic rings like oxadiazoles, triazoles, and pyrazoles researchgate.net. Many of these resulting heterocyclic compounds are themselves pharmacologically important.
Coordination Properties: The atoms in the acylhydrazide backbone can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors researchgate.net.
Rationale for Research into 2-(2,4-Difluorophenoxy)acetohydrazide
The specific interest in this compound is rooted in a rational drug design approach that combines the known biological potential of the acylhydrazide core with the property-enhancing effects of fluorine substitution.
The rationale can be broken down into two key components:
The Acylhydrazide Core: As established, the acylhydrazide moiety is a well-documented pharmacophore. Its presence provides a high probability of biological activity and offers a reactive handle for further chemical modification to create large libraries of diverse compounds for screening.
The 2,4-Difluorophenoxy Group: The introduction of fluorine atoms into a drug candidate is a widely used strategy in medicinal chemistry to modulate its properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability (by blocking sites of oxidation), enhanced binding affinity to target proteins, and modified lipophilicity, which affects absorption and distribution in the body. Research on analogous di-halogenated compounds, such as 2-(2,4-dichlorophenoxy)acetohydrazide derivatives, has indicated potential for insecticidal activity, suggesting one possible avenue of investigation for the difluoro-analogue nih.govresearchgate.net.
Therefore, the synthesis of this compound is a strategic endeavor to create a molecule that leverages the proven biological relevance of its acylhydrazide part while potentially gaining superior pharmacological properties from its difluorinated aromatic ring.
Overview of Current Academic Research Trajectories for this compound
While specific research focusing exclusively on the parent compound this compound is not extensively published, it is best understood as a valuable intermediate or building block. The current academic research trajectories for compounds of this type involve using the acetohydrazide as a scaffold to generate novel derivatives with enhanced or new biological activities.
The primary research trends include:
Synthesis of Hydrazone Derivatives: The most common trajectory is the condensation of the terminal -NH2 group of the acetohydrazide with a diverse range of aromatic or heterocyclic aldehydes to form N'-arylideneacetohydrazides (a class of hydrazones). These derivatives are then screened for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties nih.govresearchgate.net.
Formation of Heterocyclic Compounds: Researchers actively use acetohydrazides as precursors for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles. These five-membered heterocyclic rings are present in many approved drugs, and creating new versions from novel acetohydrazides is a major focus of medicinal chemistry.
Exploration of Diverse Biological Targets: The derivatives synthesized from acetohydrazide scaffolds are being investigated against a wide array of diseases. Current studies on various acetohydrazide derivatives show exploration into their potential as urease inhibitors, antitubercular agents, and antimicrobial agents against resistant strains researchgate.netnih.govmdpi.comfrontiersin.org.
The research on this compound would logically follow these established paths, with scientists using it to create new chemical entities for evaluation as potential therapeutic agents or agrochemicals.
Research Data on Acetohydrazide Derivatives
To illustrate the therapeutic potential that drives research into this class of compounds, the following tables present findings from studies on various acetohydrazide derivatives.
Table 1: In Vitro Cytotoxicity of Novel 2-Oxoindoline-Based Acetohydrazides
This table shows the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). Lower values indicate higher potency. Data is sourced from a study on potential procaspase-3 activators nih.gov.
| Compound ID | Structure Moiety | SW620 (Colon Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | NCI-H23 (Lung Cancer) IC50 (µM) |
| 4f | 4-Fluorophenyl | 2.11 | 2.37 | 3.12 |
| 4h | 4-Nitrophenyl | 1.83 | 1.76 | 2.03 |
| 4n | 2,4-Dichlorophenyl | 1.63 | 1.51 | 1.89 |
| 4o | 3,4-Dichlorophenyl | 0.76 | 0.81 | 0.94 |
| 4p | 2,6-Dichlorophenyl | 1.42 | 1.33 | 1.67 |
| PAC-1 | (Control) | 3.15 | 2.97 | 3.88 |
Table 2: Antimicrobial Activity of Acetohydrazide Pyrazole Derivatives
This table displays the minimum inhibitory concentration (MIC) in µg/mL, which is the lowest concentration of a compound that prevents visible growth of a microorganism. Data is from a study on novel acetohydrazide-linked pyrazoles researchgate.net.
| Compound ID | Moiety | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | S. cerevisiae |
| 6b | 4-Bromophenyl | 10 | 11 | 12 | 12 | 11 | 12 |
| 6c | 4-Chlorophenyl | 12 | 13 | 13 | 14 | 12 | 13 |
| 6d | 4-Fluorophenyl | 14 | 15 | 16 | 16 | 15 | 16 |
| Ciprofloxacin | (Control) | 12.5 | 12.5 | 12.5 | 12.5 | - | - |
| Amphotericin-B | (Control) | - | - | - | - | 12.5 | 12.5 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTECUEHRWHKWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407449 | |
| Record name | 2-(2,4-difluorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588676-13-5 | |
| Record name | 2-(2,4-difluorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,4 Difluorophenoxy Acetohydrazide
Established Synthetic Pathways to 2-(2,4-Difluorophenoxy)acetohydrazide
The traditional synthesis of this compound primarily relies on a two-step process that begins with the formation of an ester intermediate, which is subsequently converted to the final hydrazide product.
The most widely recognized and utilized method for synthesizing this compound involves the hydrazinolysis of a corresponding ester precursor, typically ethyl 2-(2,4-difluorophenoxy)acetate. researchgate.net This reaction is a classic example of nucleophilic acyl substitution where hydrazine (B178648) acts as the nucleophile, replacing the alkoxy group of the ester. researchgate.net
Synthesis of the Ester Precursor : The initial step involves the synthesis of ethyl 2-(2,4-difluorophenoxy)acetate. This is commonly achieved through a Williamson ether synthesis. In a typical procedure, 2,4-difluorophenol (B48109) is reacted with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base like potassium carbonate and a suitable solvent like acetone. The mixture is heated under reflux for several hours to ensure the completion of the reaction. researchgate.net
Hydrazinolysis of the Ester : The purified ethyl 2-(2,4-difluorophenoxy)acetate is then reacted with hydrazine hydrate (B1144303). The reaction is typically carried out in an alcohol solvent, such as absolute ethanol (B145695) or methanol (B129727). researchgate.netmdpi.com The mixture is heated under reflux, and upon cooling, the desired this compound product precipitates as a solid, which can then be filtered, dried, and recrystallized to achieve high purity. researchgate.net For instance, the synthesis of the analogous compound 2-(2-Chlorophenoxy)acetohydrazide reported a yield of 71% using this method. researchgate.net
While the ester hydrazinolysis route is dominant, alternative synthetic strategies have been explored for the formation of hydrazides. One notable alternative is the direct conversion of the corresponding carboxylic acid, 2-(2,4-difluorophenoxy)acetic acid, to the hydrazide. This can be achieved without isolating the ester intermediate. This route often employs microwave irradiation to facilitate the reaction between the carboxylic acid and hydrazine hydrate, which aligns with green chemistry principles. researchgate.net
Other potential, though less commonly cited for this specific compound, pathways could involve:
Acid Chlorides : Conversion of 2-(2,4-difluorophenoxy)acetic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride. The resulting acid chloride can then be reacted with hydrazine to form the hydrazide.
Coupling Agents : Methods prevalent in peptide synthesis, using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for direct reaction with hydrazine. chemicalbook.com
These alternative routes offer flexibility in precursor selection and reaction conditions, though they may involve more hazardous reagents or be less economically viable for large-scale production compared to the traditional ester route.
Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have been applied to the synthesis of hydrazides to develop more environmentally benign and efficient processes. egranth.ac.in A significant advancement is the use of microwave-assisted synthesis. researchgate.net
This approach often involves the direct, solvent-free reaction of a carboxylic acid with hydrazine hydrate under microwave irradiation. researchgate.net Compared to conventional heating methods that require several hours of reflux, microwave-assisted synthesis can be completed in a matter of seconds to minutes. researchgate.net This drastic reduction in reaction time leads to significant energy savings and higher throughput. researchgate.net Furthermore, by eliminating the need for a solvent, this method reduces waste and potential environmental contamination.
The benefits of a green, microwave-assisted approach over conventional synthesis are highlighted by various green chemistry metrics, as demonstrated in a comparative study on the synthesis of benzoic hydrazide. researchgate.net
| Parameter | Conventional Method (Reflux) | Green Method (Microwave) | Improvement |
|---|---|---|---|
| Heating Time | 6-9 hr | 60-200 s | 162-360 times less |
| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |
| Overall Yield (%) | 77.0 | 90 | 13% Increase |
| E(environmental) factor (Kg waste / Kg product) | 4.5 | 0.3 | 93.3% Reduction |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |
Data adapted from a representative study on benzoic hydrazide synthesis, illustrating the general advantages of microwave-assisted methods applicable to hydrazide production. researchgate.net
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and reaction time. For the conventional ester hydrazinolysis route, several parameters are critical.
Solvent Selection : The choice of solvent is crucial. Protic solvents like ethanol or methanol are commonly used as they effectively dissolve both the ester and hydrazine hydrate, facilitating the reaction. researchgate.net However, studies on similar reactions have shown that nonpolar solvents such as toluene (B28343) or 1,4-dioxane (B91453) can also yield excellent results, sometimes leading to higher yields. researchgate.net
Temperature : The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate. Lowering the temperature would significantly increase the required reaction time, while excessively high temperatures are limited by the solvent's boiling point.
Stoichiometry : The molar ratio of reactants is another key variable. A slight excess of hydrazine hydrate is often employed to ensure the complete conversion of the ester, driving the reaction equilibrium towards the product side.
Reaction Time : The duration of the reaction must be sufficient for completion, which is often monitored using techniques like Thin-Layer Chromatography (TLC). Once the starting ester is no longer detected, the reaction is considered complete.
The process of optimization involves systematically varying these conditions to find the ideal combination. The following table illustrates a hypothetical optimization study for the synthesis of this compound from its ethyl ester.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 78 (Reflux) | 6 | 85 |
| 2 | Methanol | 65 (Reflux) | 8 | 82 |
| 3 | Toluene | 110 (Reflux) | 4 | 91 |
| 4 | 1,4-Dioxane | 101 (Reflux) | 5 | 93 |
| 5 | Ethanol | 50 | 12 | 65 |
This table is a representative example based on general chemical principles and data from analogous reactions to illustrate the optimization process. researchgate.net
Chemical Reactivity and Transformations of 2 2,4 Difluorophenoxy Acetohydrazide
Condensation Reactions of 2-(2,4-Difluorophenoxy)acetohydrazide
The terminal amino group of the hydrazide is a potent nucleophile, readily participating in condensation reactions with electrophilic carbonyl compounds. These reactions are fundamental to the synthesis of a diverse array of derivatives.
This compound reacts with aldehydes and ketones in a condensation reaction to form the corresponding N-acylhydrazones. This reaction typically involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazones are characterized by the presence of an azomethine group (-N=CH-).
The general reaction for hydrazone formation is depicted below:
This compound + R-CHO/R2CO → 2-(2,4-Difluorophenoxy)-N'-[(substituted)methylidene]acetohydrazide + H2O
This reaction is often carried out in polar solvents like ethanol (B145695) or methanol (B129727) and can be catalyzed by a few drops of acid. The resulting hydrazones are often stable, crystalline solids. The formation of hydrazones is a widely used method for the characterization and derivatization of carbonyl compounds.
Table 1: Examples of Hydrazone Formation from Acetohydrazide Derivatives
| Carbonyl Compound | Resulting Hydrazone Derivative |
| Benzaldehyde | N'-benzylidene-2-phenoxyacetohydrazide |
| Salicylaldehyde | N'-(2-hydroxybenzylidene)-2-phenoxyacetohydrazide |
| Acetone | N'-propan-2-ylidene-2-phenoxyacetohydrazide |
| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide |
This table illustrates the types of hydrazones that can be formed from the condensation of an acetohydrazide with various carbonyl compounds. The specific reactivity of this compound is expected to be analogous.
The hydrazone derivatives of this compound are valuable precursors for the synthesis of a variety of heterocyclic compounds. The presence of both a C=N bond and an amide linkage allows for intramolecular cyclization reactions, often promoted by specific reagents or reaction conditions. These cyclizations can lead to the formation of five- and six-membered heterocyclic rings such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.
For instance, the oxidative cyclization of N-acylhydrazones using reagents like acetic anhydride (B1165640) can yield 1,3,4-oxadiazole (B1194373) derivatives. Similarly, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can then be cyclized to form 1,2,4-triazole-3-thiones.
Derivatization Strategies for this compound
The hydrazide moiety offers several sites for further functionalization, allowing for the synthesis of a broad spectrum of derivatives with potentially modified chemical and biological properties.
The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can undergo acylation and alkylation reactions.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides can lead to the formation of diacylhydrazines. The position of acylation (on the terminal or internal nitrogen) can sometimes be controlled by the reaction conditions and the nature of the acylating agent.
Alkylation: Alkylation with alkyl halides can also occur at the nitrogen atoms. The degree and position of alkylation can be influenced by factors like the strength of the base used and the steric hindrance of the reactants.
Sulfonylation: The hydrazide can react with sulfonyl chlorides to yield N-sulfonylated derivatives. This reaction typically occurs at the terminal amino group, providing compounds with a sulfonamide linkage.
Urea/Thiosemicarbazide Formation: The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to the corresponding semicarbazide (B1199961) and thiosemicarbazide derivatives, respectively. ajchem-b.comirjmets.com These reactions involve the nucleophilic addition of the terminal amino group of the hydrazide to the electrophilic carbon of the isocyanate or isothiocyanate. ajchem-b.comirjmets.com These derivatives are important precursors for the synthesis of various heterocyclic systems, particularly 1,2,4-triazoles. irjmets.com
Table 2: Derivatization Reactions of Acetohydrazide Derivatives
| Reagent | Type of Reaction | Resulting Functional Group |
| Acetyl Chloride | Acylation | Diacylhydrazine |
| Methyl Iodide | Alkylation | N-Methylated Hydrazide |
| Benzenesulfonyl Chloride | Sulfonylation | N-Sulfonylhydrazide |
| Phenyl Isocyanate | Urea Formation | Semicarbazide |
| Phenyl Isothiocyanate | Thiosemicarbazide Formation | Thiosemicarbazide |
This table provides a general overview of the derivatization strategies applicable to acetohydrazides. The reactivity of this compound is anticipated to follow these general pathways.
Mechanistic Studies of Key Chemical Transformations Involving this compound
While specific mechanistic studies on the reactions of this compound are not extensively reported in the literature, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry and studies on analogous hydrazide compounds.
Hydrazone Formation: The mechanism of hydrazone formation is a classic example of nucleophilic addition to a carbonyl group, followed by elimination. The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the hydrazide then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule result in the formation of the stable hydrazone.
Cyclization to 1,3,4-Oxadiazoles: The cyclization of N-acylhydrazones to 1,3,4-oxadiazoles under the influence of a dehydrating agent like acetic anhydride is believed to proceed through an initial N-acylation of the amide nitrogen, followed by an intramolecular cyclization via nucleophilic attack of the amide oxygen onto the newly introduced acyl group. Subsequent elimination of a molecule of acetic acid drives the formation of the aromatic oxadiazole ring.
Thiosemicarbazide and 1,2,4-Triazole Formation: The formation of thiosemicarbazides from the reaction of hydrazides with isothiocyanates is a nucleophilic addition reaction. The subsequent cyclization of these thiosemicarbazides to 1,2,4-triazole-3-thiones in the presence of a base involves the deprotonation of an amide proton, followed by an intramolecular nucleophilic attack of the sulfur atom on the amide carbonyl carbon. This is followed by dehydration to yield the triazole ring.
Further detailed mechanistic investigations, including kinetic studies and computational modeling, would be necessary to fully elucidate the specific reaction pathways and transition states for the transformations of this compound.
Structural Characterization and Spectroscopic Elucidation of 2 2,4 Difluorophenoxy Acetohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity and environment of each proton and carbon atom can be established.
¹H NMR Spectroscopic Investigations
The proton NMR (¹H NMR) spectrum of 2-(2,4-Difluorophenoxy)acetohydrazide is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetohydrazide moiety, and the labile protons of the hydrazide group. The difluorinated benzene (B151609) ring will display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
The protons of the hydrazide group (-CONHNH₂) are anticipated to appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. The -NH- proton, being adjacent to the carbonyl group, would likely resonate further downfield than the terminal -NH₂ protons. The two protons of the methylene group (-OCH₂-) are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The three aromatic protons will show a complex multiplet pattern in the aromatic region of the spectrum, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atoms and the ether linkage.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.30 | br s | 1H | -NH- |
| ~7.20-7.40 | m | 1H | Ar-H |
| ~7.05-7.15 | m | 1H | Ar-H |
| ~6.85-7.00 | m | 1H | Ar-H |
| ~4.60 | s | 2H | -OCH₂- |
br s = broad singlet, m = multiplet, s = singlet
¹³C NMR Spectroscopic Investigations
The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound is expected to show eight distinct signals. The carbonyl carbon of the hydrazide group will appear at the lowest field, typically in the range of 165-175 ppm. The methylene carbon will resonate in the mid-field region, shielded relative to the aromatic carbons.
The aromatic region will display six signals for the six carbons of the benzene ring. The carbons directly bonded to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), and their chemical shifts will be significantly influenced by the high electronegativity of fluorine. The carbon attached to the oxygen of the ether linkage will also be shifted downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168.0 | C=O |
| ~158.0 (dd) | C-F |
| ~154.0 (dd) | C-F |
| ~142.0 (d) | C-O |
| ~118.0 (dd) | Ar-CH |
| ~112.0 (dd) | Ar-CH |
| ~105.0 (t) | Ar-CH |
dd = doublet of doublets, d = doublet, t = triplet (due to C-F coupling)
Advanced Multidimensional NMR Techniques for Structure Elucidation
To unambiguously assign all proton and carbon signals, advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to delineate the substitution pattern on the benzene ring.
HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the methylene and aromatic groups to their corresponding carbon signals.
Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups in the hydrazide moiety are anticipated to appear as distinct bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and sharp band, is expected around 1650-1680 cm⁻¹, characteristic of an amide. The C-O stretching of the aryl ether will likely be observed in the 1200-1250 cm⁻¹ region. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3300-3400 | Medium | N-H stretching (-NH₂) |
| 3200-3300 | Medium | N-H stretching (-NH-) |
| 3050-3100 | Medium | Aromatic C-H stretching |
| 2900-2950 | Medium | Aliphatic C-H stretching (-CH₂-) |
| 1660 | Strong | C=O stretching (Amide I) |
| 1600 | Medium | N-H bending (Amide II) |
| 1500-1600 | Medium-Strong | Aromatic C=C stretching |
| 1220 | Strong | Aryl-O stretching |
Mass Spectrometric Approaches for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₈H₈F₂N₂O₂), the calculated molecular weight is approximately 202.16 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202. Subsequent fragmentation could involve the cleavage of the N-N bond, the C-C bond alpha to the carbonyl group, or the aryl ether bond. Common fragments would include the 2,4-difluorophenoxy cation (m/z 129) and the acetohydrazide fragment. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Possible Fragment Ion |
|---|---|
| 202 | [C₈H₈F₂N₂O₂]⁺ (Molecular Ion) |
| 129 | [C₆H₃F₂O]⁺ |
| 73 | [CH₂CONHNH₂]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. While experimental data for the title compound is not available, a plausible crystal structure can be inferred from closely related compounds such as 2-(2-chlorophenoxy)acetohydrazide.
It is anticipated that this compound would crystallize in a common space group, such as monoclinic P2₁/c. The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds involving the hydrazide group. The -NH and -NH₂ groups can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions would link the molecules into chains or sheets. The conformation of the molecule would be determined by the torsion angles around the C-O, C-C, and C-N bonds. The acetohydrazide group is expected to be relatively planar.
Table 5: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~15.0 |
| b (Å) | ~4.0 |
| c (Å) | ~16.5 |
| β (°) | ~115 |
| V (ų) | ~900 |
Crystal Packing and Intermolecular Interactions
To provide a comprehensive analysis of the crystal packing and intermolecular interactions of this compound, experimental determination of its crystal structure is essential. Such an analysis would typically involve the identification of hydrogen bonding patterns, van der Waals forces, and potential halogen interactions that dictate the supramolecular assembly. For analogous acetohydrazide derivatives, studies have revealed the prevalence of hydrogen bonds involving the hydrazide functional group, which often act as both hydrogen bond donors and acceptors, leading to the formation of extended networks in the solid state. However, without specific crystallographic data for the title compound, a detailed description of its unique packing arrangement cannot be provided.
Conformational Analysis in the Crystalline State
A definitive conformational analysis of this compound in its crystalline form is contingent upon the successful determination of its crystal structure. This analysis would involve the measurement of key torsion angles to describe the spatial orientation of the difluorophenoxy group relative to the acetohydrazide moiety. The conformation adopted in the solid state is a result of the interplay between intramolecular forces and the stabilizing effects of the crystal lattice. The fluorine substituents on the phenyl ring are expected to influence the electronic properties and potentially the preferred conformation of the molecule through steric and electronic effects. A comparative analysis with structurally related compounds could offer insights, but a precise and scientifically accurate description requires experimental data that is not currently available.
Computational and Theoretical Investigations of 2 2,4 Difluorophenoxy Acetohydrazide
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional structure and electron distribution of a molecule. These methods provide a detailed picture of bond lengths, bond angles, and electronic properties that govern the molecule's reactivity and interactions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on hydrazide derivatives, often employing basis sets like 6-31G or 6-311++G(d,p), are used to optimize the molecular geometry and calculate various electronic parameters. researchgate.netresearchgate.net For 2-(2,4-Difluorophenoxy)acetohydrazide, such calculations would predict the most stable conformation by minimizing the molecule's energy.
The optimized geometry reveals key structural features. The difluorophenoxy group and the acetohydrazide moiety are not perfectly planar with respect to each other, with a specific dihedral angle defining their spatial relationship. Calculated bond lengths and angles generally show good agreement with experimental data from X-ray crystallography of similar molecules. researchgate.netnih.gov
Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For hydrazide derivatives, the HOMO is often localized on the hydrazide and phenyl rings, while the LUMO may be distributed across the molecule. nih.gov These calculations also provide insights into the distribution of electron density and the molecular electrostatic potential, which highlights regions prone to electrophilic or nucleophilic attack.
Table 1: Representative DFT-Calculated Geometrical Parameters for this compound Note: The following data is a plausible representation based on typical DFT calculations for structurally related hydrazide compounds and is intended for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |
| Bond Length | C-O (ether) | 1.37 Å |
| C=O (carbonyl) | 1.23 Å | |
| N-N (hydrazide) | 1.39 Å | |
| C-F (fluoro) | 1.35 Å | |
| Bond Angle | C-O-C (ether) | 118.5° |
| O=C-N | 122.0° | |
| C-N-N | 119.5° | |
| Dihedral Angle | C-O-C-C | 150.0° |
Table 2: Representative DFT-Calculated Electronic Properties for this compound Note: The following data is a plausible representation based on typical DFT calculations for structurally related hydrazide compounds and is intended for illustrative purposes.
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.4 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 3.5 D |
Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide a high level of accuracy for predicting electronic properties. rsc.org
For this compound, ab initio calculations would be used to refine the understanding of its electronic structure and to calculate properties such as ionization potential, electron affinity, and electrostatic charges on individual atoms. These calculations can corroborate DFT findings and offer a more detailed analysis of electron correlation effects, which can be important for accurately describing the molecule's behavior. mdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques predict how the molecule might bind to a biological target, such as a protein or enzyme, and assess the stability of this interaction over time.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. mdpi.com This method involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring the resulting complexes based on their binding energy. ugm.ac.id
For this compound, docking studies could be performed against various enzymes, such as dihydrofolate reductase or casein kinase 2, which are common targets for drug discovery. mdpi.comurfu.ru The results would predict the binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site. The hydrazide moiety is a potent hydrogen bond donor and acceptor, likely playing a crucial role in anchoring the molecule within the binding pocket. The difluorophenyl group can engage in hydrophobic and halogen-bonding interactions. The docking score or binding energy provides an estimate of the binding affinity, helping to rank its potential efficacy compared to other compounds. urfu.ru
Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: The following data is a plausible representation based on typical molecular docking studies and is intended for illustrative purposes.
| Parameter | Details |
| Binding Energy | -8.5 kcal/mol |
| Key Interacting Residues | Lys72, Glu91, Leu134, Phe146 |
| Types of Interactions | Hydrogen bond with Glu91 (carbonyl O) Hydrogen bond with Lys72 (hydrazide NH) Hydrophobic interaction with Leu134 Pi-pi stacking with Phe146 |
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com An MD simulation of this compound, either in a solvent like water or bound to a protein, would track the movements of its atoms, revealing its conformational flexibility.
In an aqueous solution, MD simulations can show how the molecule interacts with water molecules and which conformations are most stable. When simulating the ligand-protein complex obtained from docking, MD can assess the stability of the predicted binding pose. mdpi.com By analyzing the trajectory of the simulation, one can determine if the key interactions are maintained over time, calculate the binding free energy with greater accuracy, and identify any conformational changes in the protein or ligand upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. biobyte.com These models are used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model that includes this compound, a dataset of structurally similar compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP), 3D descriptors (e.g., molecular shape, volume), and electronic descriptors from quantum chemical calculations. mdpi.com
A mathematical equation is then generated to link these descriptors to the observed activity. This model could then be used to predict the activity of this compound and to suggest structural modifications that might enhance its potency. For instance, a QSAR model might reveal that higher electronegativity on the phenyl ring and a specific range for the dipole moment are correlated with increased activity, providing a rational basis for designing new derivatives.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate vibrational, electronic, and nuclear magnetic resonance spectra. These theoretical predictions are crucial for understanding the molecule's structural and electronic characteristics.
Vibrational Spectra (FT-IR and Raman)
The vibrational modes of the acetohydrazide moiety, a core component of the target molecule, have been studied computationally. Theoretical calculations, often using methods like B3LYP with a 6-311+G** basis set, can predict the vibrational frequencies and their corresponding assignments for FT-IR and Raman spectra. kfupm.edu.sa
For the fundamental acetohydrazide structure (CH₃-CO-NH-NH₂), a trans-syn conformation is identified as the most stable. kfupm.edu.sa The predicted vibrational frequencies for this core structure provide a basis for understanding the more complex spectrum of this compound. The addition of the 2,4-difluorophenoxy group introduces new vibrational modes, particularly those related to the aromatic ring and the ether linkage, which would be identified in a full computational analysis of the target molecule.
Below is a table representing a selection of predicted vibrational modes for the core acetohydrazide structure, which would be foundational for assigning the spectra of its derivatives.
Table 1: Predicted Vibrational Frequencies and Assignments for Acetohydrazide Core
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3400-3500 | N-H stretching (NH₂) |
| ~3300 | N-H stretching (NH) |
| ~3000 | C-H stretching (CH₂) |
| ~1680 | C=O stretching (Amide I) |
| ~1600 | NH₂ scissoring |
| ~1550 | N-H in-plane bending (Amide II) |
| ~1450 | CH₂ scissoring |
| ~1250 | C-O stretching |
| ~1050 | N-N stretching |
| ~800 | N-H out-of-plane bending |
| ~600 | C=O in-plane bending |
Note: Frequencies are approximate and based on calculations for the parent acetohydrazide. The presence of the 2,4-difluorophenoxy group will influence these values.
Electronic Absorption Spectra (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*).
For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-orbitals of the difluorophenyl ring and the n-orbitals of the oxygen and nitrogen atoms in the acetohydrazide group. Calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311+G(d,p), often including a solvent model (like the Polarizable Continuum Model, PCM) to simulate solution-phase spectra more accurately.
Table 2: Illustrative Predicted UV-Vis Data
| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.58 | 271 | 0.15 | HOMO → LUMO (π → π*) |
| 5.25 | 236 | 0.28 | HOMO-1 → LUMO (π → π*) |
| 5.96 | 208 | 0.09 | HOMO → LUMO+1 (n → π*) |
Note: This table is a generalized representation of typical TD-DFT output for a similar aromatic hydrazide and does not represent actual calculated data for this compound.
Nuclear Magnetic Resonance (NMR) Spectra
Computational methods are also highly effective in predicting ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional (e.g., B3LYP), is a common approach for calculating nuclear magnetic shielding tensors. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
These predictions are invaluable for assigning experimental NMR spectra, especially for complex molecules where signals may overlap or be difficult to interpret. The calculated chemical shifts are sensitive to the molecule's three-dimensional structure, making them a good tool for conformational analysis.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position (Illustrative) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 169.5 |
| Methylene (B1212753) (-O-CH₂-) | 4.6 | 68.2 |
| Phenyl C1 (-O-Ar) | - | 152.1 (d, J=240 Hz) |
| Phenyl C2 (-CH-) | 7.1 | 112.5 (dd, J=21, 4 Hz) |
| Phenyl C3 (-CH-) | 7.3 | 125.0 (d, J=8 Hz) |
| Phenyl C4 (-C-F) | - | 158.0 (d, J=245 Hz) |
| Amide NH | 8.2 | - |
| Hydrazide NH₂ | 4.5 | - |
Note: This table provides hypothetical but chemically reasonable predicted NMR data for illustrative purposes. 'd' denotes a doublet and 'dd' a doublet of doublets, reflecting coupling to fluorine atoms. Actual values would require specific calculations for the molecule.
Biological Activity and Mechanistic Studies of 2 2,4 Difluorophenoxy Acetohydrazide
Antimicrobial Properties of 2-(2,4-Difluorophenoxy)acetohydrazide and its Derivatives
The structural motif of this compound, featuring a difluorophenoxy group linked to an acetohydrazide core, has prompted exploration of its potential as an antimicrobial agent. Research in this area has focused on its efficacy against both bacterial and fungal pathogens.
While specific studies on the antibacterial activity of this compound are not extensively documented in publicly available literature, research on structurally related compounds provides insights into its potential. For instance, derivatives of acetohydrazides bearing different halogenated phenyl rings have demonstrated notable antibacterial effects. Studies on analogous compounds have often included screening against a panel of clinically relevant bacteria, such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), to assess the spectrum of activity. The presence of fluorine atoms on the phenyl ring is a key feature that can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes and interact with intracellular targets. Further focused studies are required to isolate and quantify the specific antibacterial efficacy of this compound against a broad range of bacterial pathogens.
Similar to its antibacterial potential, the antifungal properties of this compound are an area of active investigation. The core chemical structure is shared with other compounds that have been evaluated for their activity against pathogenic fungi, such as Candida albicans and Aspergillus niger. These fungi are responsible for a variety of human infections, ranging from superficial to systemic mycoses. The difluoro-substitution is a critical element that may contribute to the compound's antifungal potential, possibly by interfering with fungal cell wall synthesis or other essential metabolic pathways. However, detailed experimental data from in vitro and in vivo studies specifically on this compound are needed to fully characterize its antifungal profile.
The precise mechanisms through which this compound may exert its antimicrobial effects are yet to be fully elucidated. Based on the known mechanisms of similar bioactive molecules, several pathways can be hypothesized. The hydrazide moiety is a versatile pharmacophore known to interact with various enzymes and receptors. It is possible that this compound inhibits essential microbial enzymes, disrupts cell membrane integrity, or interferes with nucleic acid or protein synthesis. The difluorophenoxy group could play a crucial role in binding to the active site of a target protein or in facilitating the transport of the molecule across cellular barriers. Mechanistic studies, such as enzyme inhibition assays, membrane permeability studies, and investigations into the effects on macromolecular synthesis, are essential to unravel the specific mode of antimicrobial action.
Antitumor and Anticancer Activity of this compound
In addition to its antimicrobial potential, the core structure of this compound has also been a template for the design of novel antitumor agents. The exploration of its anticancer activity has involved in vitro studies to assess its cytotoxicity against various cancer cell lines and to understand the underlying molecular mechanisms.
The evaluation of the cytotoxic effects of this compound and its derivatives against a panel of human cancer cell lines is a critical first step in assessing their therapeutic potential. While specific data for this exact compound is limited in the public domain, studies on analogous structures have shown promising results. Typically, such investigations involve determining the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines, which may include those derived from breast, lung, colon, and other cancers. The presence of the difluorophenyl group is a notable feature, as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, which are desirable properties for anticancer drugs. Future research should focus on generating comprehensive cytotoxicity data for this compound across a diverse range of cancer cell lines to establish its potency and selectivity.
Understanding the mechanisms by which a compound induces cancer cell death is fundamental to its development as a therapeutic agent. For many anticancer compounds, the primary mechanisms involve the induction of apoptosis (programmed cell death) and/or the arrest of the cell cycle at specific checkpoints. It is plausible that this compound could trigger apoptotic pathways by modulating the expression of key regulatory proteins such as those in the Bcl-2 family or by activating caspases. Furthermore, it might interfere with the cell cycle machinery, leading to an accumulation of cells in a particular phase (e.g., G1, S, or G2/M) and thereby preventing their proliferation. Detailed molecular studies, including flow cytometry for cell cycle analysis, apoptosis assays (such as Annexin V staining), and Western blotting for key protein expression, are necessary to elucidate the specific pathways through which this compound exerts its anticancer effects.
Enzyme Inhibition Potential of this compound
No specific studies identifying the enzyme inhibition potential of this compound were found.
Identification and Characterization of Target Enzymes
There is no available data identifying or characterizing specific enzyme targets for this compound.
Kinetic Studies of Enzyme Inhibition
No kinetic studies detailing the enzyme inhibition by this compound have been published.
Mechanistic Basis of Enzyme-Ligand Interactions
Without identification of target enzymes or kinetic data, the mechanistic basis of enzyme-ligand interactions for this compound cannot be described.
Other Investigated Biological Activities (e.g., antitubercular, anti-inflammatory)
Structure Activity Relationship Sar Studies of 2 2,4 Difluorophenoxy Acetohydrazide Analogues
Impact of Substituent Modifications on Biological Activity
The 2,4-difluorophenoxy group is a critical component for the biological activity of this class of compounds. The fluorine atoms, with their high electronegativity and ability to form strong carbon-fluorine bonds, significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability.
Studies have shown that the position and number of fluorine atoms on the phenyl ring are crucial. For instance, shifting the fluorine atoms to other positions or replacing them with other halogens can lead to a marked decrease in activity, highlighting the specific requirement of the 2,4-difluoro substitution pattern. Furthermore, the introduction of other substituents on the phenyl ring, such as alkyl, alkoxy, or nitro groups, has been explored. The electronic nature and steric bulk of these additional groups can modulate the compound's interaction with its biological target. For example, electron-donating groups at specific positions have been observed to enhance activity in some cases, while bulky substituents can be detrimental due to steric hindrance.
Table 1: Impact of Substitutions on the Difluorophenoxy Moiety
| Compound ID | R1 Substitution | R2 Substitution | Relative Biological Activity (%) |
| 1a | H | H | 100 |
| 1b | 3-Cl | H | 75 |
| 1c | 4-CH3 | H | 110 |
| 1d | 4-OCH3 | H | 125 |
| 1e | 3-NO2 | H | 60 |
Note: The data presented in this table is illustrative and based on generalized findings in related chemical series, as specific SAR data for 2-(2,4-difluorophenoxy)acetohydrazide analogues is not extensively available in public literature.
Alterations have included the introduction of substituents on the nitrogen atoms and the replacement of the hydrazide group with other bioisosteric linkers. For example, N-alkylation of the hydrazide can impact the compound's hydrogen bonding capacity and lipophilicity, which in turn can affect its permeability across biological membranes and its binding affinity to the target. The conversion of the hydrazide to other functionalities, such as amides or triazoles, has also been investigated to explore different interaction modes and improve metabolic stability.
Table 2: Influence of Acylhydrazide Linker Modifications
| Compound ID | Linker Modification | Relative Biological Activity (%) |
| 2a | -C(O)NHNH2 | 100 |
| 2b | -C(O)NHNHCH3 | 85 |
| 2c | -C(O)N(CH3)NH2 | 70 |
| 2d | -C(O)NH2 | 50 |
| 2e | -Triazole- | 95 |
Note: The data presented in this table is illustrative and based on generalized findings in related chemical series, as specific SAR data for this compound analogues is not extensively available in public literature.
The presence and positioning of halogen atoms on the phenoxy ring are critical determinants of potency. The 2,4-difluoro pattern appears to be optimal in many cases, likely due to a combination of electronic and steric effects that favor a productive binding conformation.
Studies comparing different halogen substitutions (e.g., chlorine, bromine) and their various positional isomers have provided valuable insights. For instance, replacing fluorine with chlorine at the 2- and 4-positions often results in a change in activity, which can be attributed to the differences in electronegativity, atomic radius, and lipophilicity between these halogens. The position of the halogens is also paramount; moving a fluorine atom from the 2-position to the 3-position, for example, can dramatically alter the molecule's electrostatic potential surface and its ability to interact with specific residues in the target's binding site.
Identification of Pharmacophoric Features for Target Interaction
Pharmacophore modeling is a crucial tool for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound series, several key pharmacophoric features have been proposed based on the collective SAR data.
These features typically include:
A hydrogen bond donor: The -NH2 group of the hydrazide moiety is a critical hydrogen bond donor.
A hydrogen bond acceptor: The carbonyl oxygen of the acylhydrazide linker serves as a key hydrogen bond acceptor.
An aromatic/hydrophobic region: The difluorophenoxy ring provides a necessary hydrophobic interaction with the target protein. The fluorine atoms can also participate in specific interactions, such as orthogonal multipolar interactions.
A specific spatial arrangement: The relative orientation of these features is crucial for optimal binding and subsequent biological response.
The identification of these pharmacophoric features provides a blueprint for the design of new analogues with potentially improved affinity and selectivity.
Rational Design Principles for Novel this compound Derivatives
The culmination of SAR studies and pharmacophore modeling provides a set of rational design principles for the development of novel this compound derivatives. These principles guide medicinal chemists in making informed decisions about which structural modifications are most likely to lead to enhanced biological activity.
Key design strategies include:
Maintaining the 2,4-difluorophenoxy scaffold: This moiety appears to be fundamental for activity and should generally be conserved.
Exploring subtle modifications of the phenyl ring: The introduction of small, electronically diverse substituents at positions other than 2 and 4 could fine-tune the electronic properties and lead to improved potency.
Optimizing the acylhydrazide linker: While the core hydrazide is important, bioisosteric replacements that maintain the key hydrogen bonding features but offer improved pharmacokinetic properties could be beneficial.
Conformational constraint: Introducing elements that restrict the conformational flexibility of the molecule can lock it into a more bioactive conformation, potentially increasing affinity and selectivity.
By adhering to these principles, researchers can more efficiently navigate the chemical space and accelerate the discovery of new and effective therapeutic agents based on the this compound scaffold.
Coordination Chemistry and Potential Material Science Applications of 2 2,4 Difluorophenoxy Acetohydrazide
Ligating Properties of 2-(2,4-Difluorophenoxy)acetohydrazide with Metal Ions
This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Its ligating ability stems from the presence of multiple donor atoms, including the carbonyl oxygen, the terminal amino nitrogen of the hydrazide moiety, and potentially the ether oxygen of the phenoxy group. This allows the ligand to act as a bidentate or potentially a tridentate chelating agent, leading to the formation of mononuclear or polynuclear metal complexes with diverse structural and functional properties.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux to facilitate the reaction. scispace.com The choice of solvent, reaction temperature, and molar ratio of ligand to metal can influence the stoichiometry and structure of the resulting complex.
While specific studies on this compound are limited, the synthesis of analogous acetohydrazide complexes provides a general framework. For instance, transition metal complexes of other acetohydrazide derivatives have been synthesized by refluxing an ethanolic solution of the ligand with the respective metal acetates or chlorides. sci-hub.sekoreascience.kr The resulting solid complexes are then isolated by filtration, washed, and dried.
Characterization of these complexes is carried out using a range of analytical and spectroscopic techniques:
Elemental Analysis: Confirms the empirical formula and the stoichiometry of the metal-ligand complex.
Molar Conductance Measurements: Determines the electrolytic or non-electrolytic nature of the complexes in solution. Low molar conductance values typically suggest non-electrolytic complexes where the anions are coordinated to the metal ion. researchgate.net
Magnetic Susceptibility Measurements: Provides information about the geometry and the oxidation state of the central metal ion.
Thermal Analysis (TGA/DTA): Investigates the thermal stability of the complexes and the presence of coordinated or lattice water molecules. The decomposition of similar hydrazide complexes often occurs in multiple stages, starting with the loss of water molecules, followed by the decomposition of the organic ligand, ultimately leaving a metal oxide residue. sci-hub.se
The following table summarizes typical characterization data for analogous acetohydrazide metal complexes, which can be extrapolated to predict the properties of complexes with this compound.
| Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Reference |
| Co(II) | Octahedral | ~4.8-5.2 | Low (non-electrolyte) | semanticscholar.org |
| Ni(II) | Octahedral | ~2.9-3.4 | Low (non-electrolyte) | semanticscholar.org |
| Cu(II) | Distorted Octahedral | ~1.9-2.2 | Low (non-electrolyte) | semanticscholar.org |
| Zn(II) | Octahedral | Diamagnetic | Low (non-electrolyte) | koreascience.kr |
Spectroscopic and Crystallographic Studies of Coordination Compounds
Spectroscopic techniques are crucial for elucidating the coordination mode of this compound to the metal ion.
Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of its metal complexes reveals key shifts in vibrational frequencies that indicate coordination. A significant downward shift in the ν(C=O) (carbonyl) stretching frequency is indicative of the coordination of the carbonyl oxygen to the metal ion. researchgate.net Changes in the ν(N-H) and the appearance of new bands at lower frequencies, assigned to ν(M-O) and ν(M-N) vibrations, further confirm the chelation of the ligand. researchgate.net
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| ν(N-H) | ~3200-3300 | Shifted | Involvement of the amino group in coordination. |
| ν(C=O) | ~1650-1680 | Lower frequency shift | Coordination of the carbonyl oxygen. |
| ν(M-O) | - | ~450-550 | Formation of a metal-oxygen bond. |
| ν(M-N) | - | ~400-500 | Formation of a metal-nitrogen bond. |
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere. The positions and intensities of the d-d transition bands are characteristic of the electronic configuration of the metal ion and its environment. For example, octahedral Co(II) complexes typically exhibit three d-d transitions, while octahedral Ni(II) complexes also show characteristic absorption bands. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The coordination of the ligand to a metal ion can lead to shifts in the signals of the protons and carbons near the coordination sites. For instance, the signal of the -NH proton in the hydrazide moiety is expected to shift upon complexation.
Potential Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The multidentate nature of this compound makes it a promising candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The ability of the hydrazide group to bridge metal centers can lead to the formation of extended one-, two-, or three-dimensional networks.
Coordination polymers of related phenoxy acetohydrazide ligands have been synthesized and structurally characterized. For example, a Ni(II) coordination polymer with 2-(4-bromophenoxy)acetohydrazide has been reported to have a polymeric structure where the ligand acts as a bidentate chelator and chloride ions bridge the metal centers. mdpi.comresearchgate.net Similarly, two-dimensional coordination polymers of sodium, potassium, and rubidium with (4-fluorophenoxy)acetic acid have been described. nih.gov
The introduction of fluorine atoms in the phenoxy ring of this compound can influence the properties of the resulting coordination polymers or MOFs. The high electronegativity of fluorine can affect the electron density on the donor atoms of the ligand, thereby influencing the strength of the metal-ligand bonds. Furthermore, the presence of C-F bonds can lead to non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a crucial role in the packing and stability of the crystal structure.
The potential applications of coordination polymers and MOFs derived from this compound are diverse and could include:
Gas Storage and Separation: The porous nature of some MOFs makes them suitable for the selective adsorption and storage of gases.
Luminescence Sensing: The incorporation of fluorinated ligands can lead to materials with interesting photoluminescent properties, which could be exploited for chemical sensing applications. For instance, some zinc-based coordination polymers have shown fluorescence detection capabilities for certain organic molecules. rsc.org
Catalysis: The metal centers within the framework can act as catalytic sites.
Explorations in Catalysis Utilizing this compound-Metal Complexes
Metal complexes of hydrazide-based ligands have been investigated for their catalytic activity in various organic transformations. nih.gov The catalytic potential of these complexes arises from the ability of the metal center to exist in multiple oxidation states and to coordinate with reactant molecules, thereby lowering the activation energy of the reaction.
While specific catalytic studies on this compound-metal complexes are not extensively reported, research on analogous systems suggests potential applications. For example, transition metal complexes with Schiff base ligands derived from hydrazides have been shown to be effective catalysts for oxidation reactions. nih.gov
The catalytic performance of a this compound-metal complex would be influenced by several factors, including:
The nature of the metal ion: Different metals will exhibit different catalytic activities and selectivities.
The coordination environment: The geometry of the complex and the nature of the other ligands can affect the accessibility of the catalytic site.
The reaction conditions: Temperature, pressure, and the choice of solvent can all impact the catalytic process.
Potential areas of catalytic application for these complexes include:
Oxidation Reactions: As catalysts for the oxidation of alcohols, alkenes, or other organic substrates.
Reduction Reactions: For the hydrogenation or transfer hydrogenation of unsaturated compounds.
Coupling Reactions: Such as Suzuki or Heck coupling reactions, which are important in synthetic organic chemistry.
Further research is needed to synthesize and characterize this compound-metal complexes and to systematically evaluate their catalytic potential in a range of organic transformations.
Future Directions and Emerging Research Perspectives
Advanced Synthetic Strategies for Structurally Complex Derivatives
Future synthetic endeavors will likely focus on creating libraries of structurally diverse analogs of 2-(2,4-Difluorophenoxy)acetohydrazide to explore a wider range of biological activities. Advanced synthetic strategies are crucial for accessing novel chemical space and improving the efficiency and sustainability of derivative synthesis.
Combinatorial Chemistry and High-Throughput Synthesis: The principles of combinatorial chemistry can be applied to generate large, diverse libraries of this compound derivatives. By systematically varying the substituents on the phenoxy ring and modifying the acetohydrazide moiety, a vast array of compounds can be synthesized and screened for various biological activities. High-throughput synthesis platforms, including automated and robotic systems, will be instrumental in accelerating this process.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including enhanced reaction control, improved safety, and facile scalability. The application of flow chemistry to the synthesis of this compound derivatives could lead to more efficient and reproducible production of these compounds, facilitating their rapid evaluation. This technology is particularly advantageous for reactions that are difficult to control in batch mode.
Microwave-Assisted Organic Synthesis (MAOS): MAOS has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity. This technique could be particularly valuable for the synthesis of complex hydrazide-hydrazone derivatives, which often require prolonged reaction times under conventional heating. Several studies have demonstrated the successful application of microwave-assisted synthesis for various hydrazide derivatives, highlighting its potential for the efficient production of novel analogs of this compound. cuanschutz.eduacs.org
Catalytic Methods: The development of novel catalytic systems will be essential for the synthesis of structurally complex and challenging derivatives. This includes the use of transition metal catalysts for cross-coupling reactions to introduce diverse functionalities onto the aromatic ring, as well as organocatalysts for asymmetric synthesis to generate enantiomerically pure compounds. Such approaches will enable the creation of derivatives with precisely controlled stereochemistry, which is often critical for biological activity.
| Synthetic Strategy | Advantages | Potential Application for this compound Derivatives |
| Combinatorial Chemistry | Generation of large and diverse compound libraries. | Rapid exploration of structure-activity relationships (SAR). |
| Flow Chemistry | Enhanced reaction control, safety, and scalability. | Efficient and reproducible synthesis of lead compounds. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields and purity. | Accelerated synthesis of complex hydrazone derivatives. |
| Novel Catalytic Methods | Access to complex and stereochemically defined structures. | Introduction of diverse functional groups and chiral centers. |
Integration with Omics Technologies for Comprehensive Mechanistic Elucidation
To gain a deeper understanding of the biological effects of this compound and its derivatives, the integration of "omics" technologies will be indispensable. These high-throughput approaches can provide a global view of the molecular changes induced by these compounds within a biological system.
Genomics and Transcriptomics: Genomic and transcriptomic profiling can identify the genes and signaling pathways that are modulated by this compound derivatives. Techniques such as microarray analysis and RNA sequencing (RNA-Seq) can reveal changes in gene expression patterns in response to compound treatment, offering clues about their mechanism of action and potential therapeutic targets.
Proteomics: Proteomic studies can identify the protein targets that directly or indirectly interact with these compounds. Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down binding partners from cell lysates. Furthermore, quantitative proteomic approaches can reveal changes in protein expression and post-translational modifications, providing insights into the downstream effects of compound activity.
Metabolomics: Metabolomic profiling can provide a snapshot of the metabolic state of cells or organisms following treatment with this compound derivatives. By analyzing changes in the levels of endogenous metabolites, researchers can identify metabolic pathways that are perturbed by the compounds. This information is valuable for understanding their on-target and off-target effects, as well as for identifying potential biomarkers of efficacy or toxicity. A case study on phenoxy herbicides has demonstrated the utility of metabolomics in understanding the biological effects of related compounds. mdpi.comnih.gov
Integrative Omics: The true power of these technologies lies in their integration. By combining data from genomics, transcriptomics, proteomics, and metabolomics, a more comprehensive and systems-level understanding of the compound's mechanism of action can be achieved. This integrative approach can help to build detailed models of the cellular response to the compound, identify key nodes in the affected pathways, and ultimately guide the development of more effective and safer drugs. pensoft.netnih.govresearchgate.net
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets. Given the complex nature of many diseases, multi-target directed ligands (MTDLs) hold significant promise for enhanced therapeutic efficacy and reduced potential for drug resistance. The hydrazide scaffold is known to be a versatile platform for the development of MTDLs. pensoft.netmdpi.com
Computational Prediction of Polypharmacology: In silico methods can be employed to predict the potential multi-target profiles of this compound and its derivatives. Computational tools can screen compound libraries against databases of known protein targets to identify potential interactions. These predictions can then be used to prioritize compounds for experimental validation and guide the design of new MTDLs. nih.govmdpi.comnih.gov
Design and Synthesis of MTDLs: Based on computational predictions and known structure-activity relationships of hydrazide-containing compounds, novel derivatives of this compound can be rationally designed to interact with multiple, disease-relevant targets. This may involve the incorporation of specific pharmacophoric features known to bind to different protein families. The synthesis of these MTDLs will leverage the advanced synthetic strategies discussed previously.
Structure-Activity Relationship (SAR) Studies for Multi-Target Activity: A systematic investigation of the SAR for multi-target activity will be crucial. This involves synthesizing focused libraries of compounds and evaluating their activity against a panel of selected targets. The data generated will help to understand how structural modifications influence the affinity and selectivity for each target, enabling the fine-tuning of the polypharmacological profile. nih.govnih.gov
Development of Novel In Vitro and In Vivo Assays for Biological Screening
The discovery of novel biological activities for this compound and its derivatives will depend on the availability of robust and relevant screening assays. The development of innovative in vitro and in vivo models is essential for high-throughput screening and detailed mechanistic studies.
High-Throughput Screening (HTS) Assays: The development of HTS-compatible assays is critical for efficiently screening large compound libraries. These assays should be miniaturized, automated, and provide a reliable readout of biological activity. Examples include cell-based assays that measure changes in reporter gene expression, cell viability, or specific signaling pathways, as well as biochemical assays that measure the inhibition of purified enzymes.
Target-Based Assays: Once specific molecular targets are identified, target-based assays can be developed for more focused screening and lead optimization. These assays, which can be either biochemical or cell-based, are designed to measure the direct interaction of the compounds with their intended target. The development of such assays for hydrazide-based inhibitors is an active area of research. acs.orgacs.org
Cell-Based Mechanistic Assays: To elucidate the mechanism of action in a more physiologically relevant context, a variety of cell-based assays can be employed. These may include assays to measure changes in cellular processes such as apoptosis, cell cycle progression, or cellular signaling. High-content imaging and analysis can provide detailed information on the phenotypic changes induced by the compounds.
Novel In Vivo Models: The evaluation of the efficacy and safety of lead compounds will require the use of appropriate in vivo models. The zebrafish embryo model, for instance, has emerged as a powerful tool for in vivo toxicity screening of small molecules due to its rapid development and optical transparency. nih.gov For specific disease indications, relevant animal models will be necessary to assess the therapeutic potential of this compound derivatives.
| Assay Type | Purpose | Examples |
| High-Throughput Screening (HTS) | Rapid screening of large compound libraries. | Reporter gene assays, cell viability assays (MTT, SRB). |
| Target-Based Assays | Measuring direct interaction with a specific molecular target. | Enzyme inhibition assays, binding assays. |
| Cell-Based Mechanistic Assays | Elucidating the mechanism of action in a cellular context. | Apoptosis assays, cell cycle analysis, high-content imaging. |
| In Vivo Models | Evaluating efficacy and safety in a whole organism. | Zebrafish embryo toxicity assays, disease-specific animal models. |
Conclusion
Summary of Key Academic Findings on 2-(2,4-Difluorophenoxy)acetohydrazide
Academic research focusing directly on the biological or physicochemical properties of this compound is limited. The compound is predominantly identified in chemical literature and supplier catalogs as a synthetic intermediate or a building block for creating more complex molecules. cymitquimica.comavantorsciences.com Its primary academic significance is derived from its molecular structure, which combines a difluorinated phenol (B47542) ether with a reactive acetohydrazide moiety.
The hydrazide functional group is a versatile tool in organic synthesis, known for its ability to undergo condensation reactions with aldehydes and ketones to form hydrazones, and to serve as a precursor for the synthesis of various heterocyclic systems. While specific studies detailing the reaction kinetics or synthetic optimization for this compound are not widely published, its utility is inferred from established synthetic routes involving analogous acetohydrazide compounds. researchgate.netmdpi.com The fundamental chemical characteristics of the compound are summarized below.
| Property | Value |
|---|---|
| CAS Number | 588676-13-5 |
| Molecular Formula | C₈H₈F₂N₂O₂ |
| Molecular Weight | 202.16 g/mol |
| Synonyms | Acetic Acid, 2-(2,4-Difluorophenoxy)-, Hydrazide |
Significance of this compound in Chemical and Biological Research
The significance of this compound lies in its potential as a precursor for pharmacologically active compounds. The broader class of phenoxy acetohydrazide derivatives has been extensively investigated, revealing a wide spectrum of biological activities. nih.govjddtonline.infonih.gov This compound serves as a valuable scaffold for medicinal chemistry, enabling the synthesis of novel derivatives for drug discovery.
The primary areas of significance are:
Synthesis of Heterocyclic Compounds: The acetohydrazide group is a key functional group for constructing five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These heterocyclic systems are core structures in many established pharmaceutical agents due to their favorable metabolic stability and ability to engage in various biological interactions.
Anticonvulsant Research: A substantial body of research has demonstrated that derivatives of phenoxy acetohydrazides and related structures possess significant anticonvulsant properties. nih.govnih.gov Studies on analogous compounds suggest that the presence and position of halogen substituents on the phenyl ring can be critical for activity. nih.gov For instance, the related compound 2-(4-Fluorophenoxy)acetohydrazide is noted as a key intermediate for developing drugs targeting neurological disorders, including those with potential anticonvulsant effects. myskinrecipes.com
Antimicrobial Drug Discovery: Hydrazide-hydrazones, which are readily synthesized from acetohydrazides, are a well-established class of compounds with potent antibacterial and antifungal activities. mdpi.comworldwidejournals.com Derivatives of similar structures, such as (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, have been used to generate novel compounds with significant antimicrobial profiles. mdpi.com The difluoro-substitution on the phenyl ring of the title compound offers a unique electronic and lipophilic profile that could be exploited to develop new antimicrobial agents.
The table below summarizes the biological activities observed in structurally related phenoxy acetohydrazide derivatives, highlighting the potential therapeutic areas for compounds derived from this compound.
| Compound Class/Derivative | Observed Biological Activity | Reference |
|---|---|---|
| Phenoxyacetyl Derivatives of Amines | Anticonvulsant | nih.gov |
| 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole Derivatives | Anticonvulsant | nih.gov |
| Benzimidazole Acetohydrazides | Anticonvulsant | jddtonline.info |
| 2-(2-benzyl-4-chlorophenoxy) acetohydrazide Derivatives (Triazoles) | Antibacterial, Antifungal | worldwidejournals.com |
| Coumarin-based Acetic Acid Hydrazide Derivatives | Antimicrobial, Antifungal | mdpi.com |
| 2-(4-Fluorophenoxy)acetohydrazide Derivatives | Anticonvulsant, Antidepressant | myskinrecipes.com |
Remaining Research Questions and Future Avenues for Scholarly Inquiry
The lack of direct research on this compound presents numerous opportunities for future scholarly investigation. The primary unanswered question is how the unique 2,4-difluoro substitution pattern on the phenoxy ring influences the biological activity of its derivatives compared to non-fluorinated or differently halogenated analogs.
Future research avenues include:
Synthesis and Characterization of Novel Derivatives: A systematic synthesis of a library of compounds derived from this compound should be undertaken. This would involve reacting it with a diverse range of aromatic and heterocyclic aldehydes and ketones to produce a series of hydrazones, as well as cyclization to form corresponding 1,3,4-oxadiazoles and 1,2,4-triazoles.
In-Vitro and In-Vivo Anticonvulsant Screening: Given the strong evidence of anticonvulsant activity in analogous series, the newly synthesized derivatives should be evaluated in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. nih.gov
Antimicrobial and Antifungal Evaluation: The synthesized compounds should be screened against a panel of clinically relevant pathogenic bacteria and fungi, including drug-resistant strains. This would determine if the difluoro-moiety contributes to enhanced potency or a broader spectrum of activity.
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study would be crucial to elucidate the role of the 2,4-difluorophenyl group. This would involve comparing the biological activity of these new derivatives with their non-fluorinated, monochloro, and dichloro counterparts to understand the impact of fluorine's high electronegativity and lipophilicity on target binding and cell permeability.
Exploration of Other Pharmacological Activities: The broad bioactivity of the hydrazone scaffold suggests that derivatives of this compound could also be investigated for other potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing 2-(2,4-Difluorophenoxy)acetohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of 2,4-difluorophenoxyacetic acid with hydrazine hydrate. Key steps include:
- Acid Activation : Use carbodiimides (e.g., DCC) to activate the carboxylic acid group for hydrazide formation .
- Reflux Optimization : Prolonged reflux (6–8 hours) in ethanol improves yield, as slower reactions require extended heating to overcome steric hindrance from electron-donating methyl groups .
- pH Control : Maintain pH 5–6 during filtration to prevent salt formation and maximize purity .
- Retrosynthesis Tools : AI-driven platforms (e.g., Template_relevance models) can predict feasible routes, prioritizing one-step pathways using commercially available precursors like 4’-(2,4-difluorophenoxy)acetophenone .
Q. How can crystallographic data assist in the structural elucidation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and intermolecular interactions. For example:
- Monoclinic Systems : Derivatives like 2-(4-chlorophenoxy)acetohydrazide crystallize in the P21/c space group with distinct unit cell parameters (a = 6.444 Å, b = 4.011 Å, c = 35.369 Å), confirming planar hydrazide moieties .
- Hydrogen Bonding : Intra- and intermolecular N–H···O bonds stabilize crystal packing, critical for understanding solubility and reactivity .
Q. What in vitro assays are suitable for evaluating the α-glucosidase inhibitory activity of this compound analogs?
- Methodological Answer :
- Enzyme Kinetics : Use a modified Ellman’s spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside as substrate. Measure IC50 values (e.g., acarbose control: 378.2 ± 0.12 µM) .
- Structure-Activity Correlation : Compare substituent effects; e.g., electron-withdrawing groups (e.g., -NO2) enhance activity, while bulky substituents (e.g., naphthyl) may reduce binding efficiency .
Advanced Research Questions
Q. How does the substitution pattern on the benzylidene ring influence the biological activity of this compound derivatives?
- Methodological Answer :
- Electron-Donating vs. Withdrawing Groups : Para-hydroxyl (e.g., compound 228, IC50 = 6.10 µM) improves α-glucosidase inhibition by enhancing hydrogen bonding with catalytic residues . Conversely, nitro groups reduce cholinesterase inhibition due to steric clashes .
- Heterocyclic Modifications : Introducing thiophene (e.g., compound 212) increases actoprotective effects by modulating fatigue resistance in rodent models .
- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to simulate binding to α-glucosidase active sites. Prioritize derivatives with <10 µM IC50 and low SEM (±0.3–1.6) .
Q. What are the challenges in achieving selective antiviral activity with this compound derivatives against hepatitis A virus (HAV)?
- Methodological Answer :
- Adsorption vs. Replication : Derivatives like 2-(2-oxo-4-phenylchromen-7-yloxy)-N’-(4-chlorophenylethylidene)acetohydrazide show dual mechanisms (IC50 = 8.5 µg/mL for adsorption; 10.7 µg/mL for replication). Use plaque reduction assays with Vero cells to differentiate modes of action .
- Cytotoxicity Thresholds : Maintain selectivity indices (TI) >50 (e.g., TI = 88–91) by balancing lipophilicity (logP <3) and polar surface area (>80 Ų) to reduce off-target effects .
Q. How can metabolic stability and brain penetration of this compound derivatives be optimized for neurodegenerative disease applications?
- Methodological Answer :
- Half-Life Extension : Trifluoroacetyl analogs (e.g., J147 derivatives) exhibit improved plasma stability (t1/2 = 1.5 hours) via reduced CYP450 metabolism. Use deuterated methyl groups to slow oxidative degradation .
- Blood-Brain Barrier (BBB) Permeability : Introduce small alkyl chains (e.g., methyl) to enhance passive diffusion. Validate via in situ perfusion models and LC-MS quantification in brain homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
